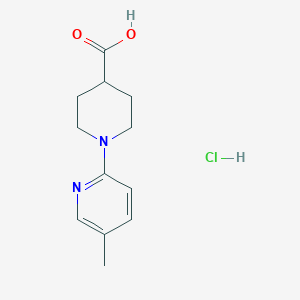

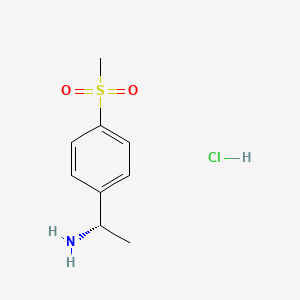

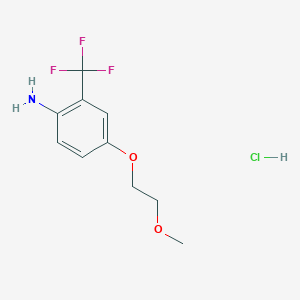

![molecular formula C6H11ClFN B1419658 (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1212147-76-6](/img/structure/B1419658.png)

(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Overview

Description

“(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride” is a chemical compound with the molecular formula C6H11ClFN . Its average mass is 151.610 Da and its monoisotopic mass is 151.056412 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C6H11ClFN . Its average mass is 151.610 Da and its monoisotopic mass is 151.056412 Da .Scientific Research Applications

Synthesis and Rearrangements

- Synthesis and Rearrangements in Azabicyclohexanes : Research by Krow et al. (2004) focuses on the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which include fluoro or hydroxyl groups. This involves rearrangements of iodides to alcohols using Selectfluor and rearrangements of alcohols to fluorides using Deoxo-Fluor, highlighting the chemical flexibility and potential applications in synthesis involving compounds like (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (Krow et al., 2004).

Analgesic Agent Synthesis

- Development of Nonnarcotic Analgesic Agents : Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which includes the investigation of compounds similar to (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride. This research is significant for its contribution to the development of nonnarcotic analgesic agents (Epstein et al., 1981).

Eco-Friendly Synthesis

- Eco-Friendly Synthesis Approaches : Ghorbani et al. (2016) describe a novel synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives, showcasing eco-friendly techniques, excellent yields, and the use of inexpensive materials. This emphasizes the growing trend towards sustainable and efficient synthesis methods in the context of compounds like (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (Ghorbani et al., 2016).

Neuronal Nicotinic Acetylcholine Receptor Antagonist Development

- Developing Neuronal Nicotinic Acetylcholine Receptor Antagonists : Nirogi et al. (2020) worked on the discovery and development of a compound structurally similar to (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride. They focused on optimizing it as a potent, selective, and orally active neuronal nicotinic acetylcholine α4β2 receptor antagonist, potentially useful for treating depression (Nirogi et al., 2020).

Antidepressant-like Potential Evaluation

- Evaluating Antidepressant-like Potentials : Yasuhara et al. (2006) explored prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a compound with structural similarities to (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride. Their work focuses on improving oral bioavailability and evaluating antidepressant-like effects, highlighting the therapeutic potential of such compounds (Yasuhara et al., 2006).

properties

IUPAC Name |

(1S,5R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2;1H/t4?,5-,6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDSLCOFKNCANY-DKECMWHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2CF)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2CF)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

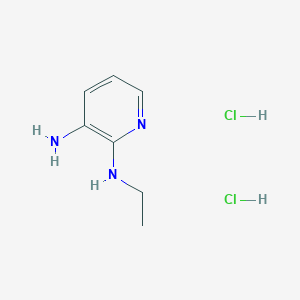

amine hydrochloride](/img/structure/B1419582.png)

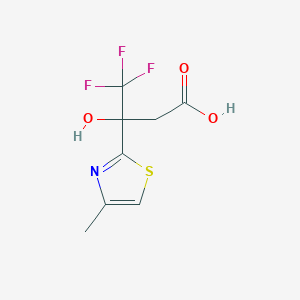

![ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B1419589.png)

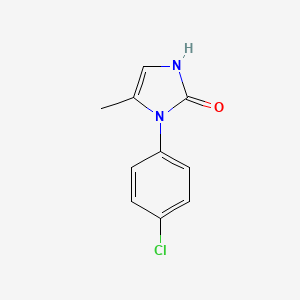

![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)